
(2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While there is no direct information on the synthesis of “(2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid”, boronic acids and their esters are generally synthesized through various methods. One common method involves the use of organometallic compounds (like Grignard reagents) and trimethyl borate, forming the boronic ester which is then hydrolyzed to the boronic acid . Another approach involves electrophilic borates trapping phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Chemical Reactions Analysis
Boronic acids and their esters are known to participate in various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that has been applied in the formal anti-Markovnikov hydromethylation of alkenes . This reaction involves the use of a radical approach to protodeboronate alkyl boronic esters .Physical And Chemical Properties Analysis
Boronic acids are typically soluble in most polar organic solvents and are poorly soluble in nonpolar solvents . They are generally stable and easy to handle, making them important in organic synthesis .科学研究应用
Suzuki–Miyaura Coupling
This compound can be used as a reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an organic halide . The reaction is mild, functional group tolerant, and environmentally benign .
Protodeboronation of Pinacol Boronic Esters
(2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid can be used in the protodeboronation of pinacol boronic esters . This process involves the removal of the boron moiety from the boronic ester, which can be useful in certain synthetic applications .
Rhodium-Catalyzed Intramolecular Amination
This compound can be used as a reagent in rhodium-catalyzed intramolecular amination . This reaction involves the formation of a new carbon-nitrogen bond within a molecule .
Palladium-Catalyzed Direct Arylation
(2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid can be used in palladium-catalyzed direct arylation . This reaction involves the direct addition of an aryl group to a molecule .
Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions
This compound can be used as a catalyst in Mizoroki-Heck and Suzuki-Miyaura coupling reactions . These reactions involve the formation of a carbon-carbon bond between an aryl halide and an alkene or a boronic acid .
Catalyzes the Formation of Amide Bonds
(2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid can catalyze the formation of amide bonds from amines and carboxylic acids . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .
Bioconjugation and Labeling of Proteins and Cell Surface
Phenylboronic acid, a related compound, can be used for bioconjugation and labeling of proteins and cell surface . This application could potentially extend to (2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid .
Transmembrane Transport
Phenylboronic acid can be used in transmembrane transport . This involves the movement of substances across a cell membrane . This application could potentially extend to (2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid .
安全和危害
未来方向
Boronic acids and their derivatives have been gaining attention in the field of medicinal chemistry due to their potential in drug design . They have been used in the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets . The future research in this area could focus on exploring the potential of boronic acids and their derivatives in various applications, including drug design and polymer synthesis .
作用机制
Target of Action
The primary targets of (2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid are organic compounds that participate in carbon-carbon bond forming reactions . This compound is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in carbon–carbon bond formation. It plays a significant role in transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the kinetics of similar compounds, such as phenylboronic pinacol esters, are dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds, which are crucial in organic synthesis . For example, it has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of (2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid is influenced by environmental factors such as air, moisture, and pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
属性
IUPAC Name |
(2-bromo-5-methoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISRQTOWJXBYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


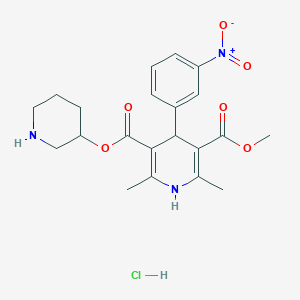
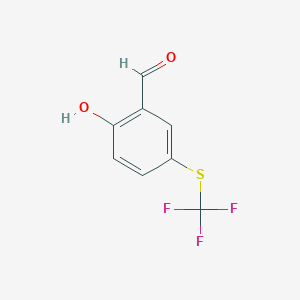




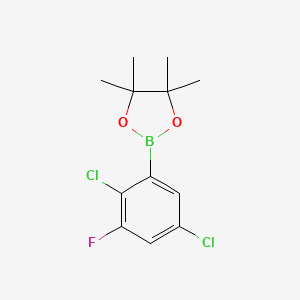
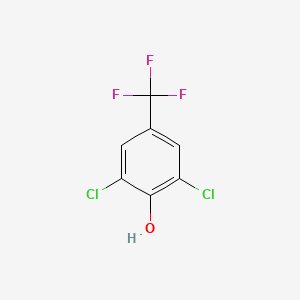

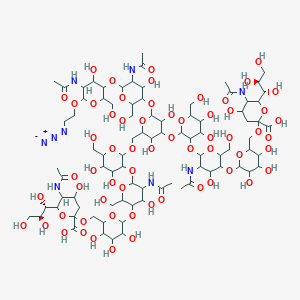


![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)